molecular formula C7H8F2N4 B2944842 3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile CAS No. 2248280-76-2

3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile

Cat. No.: B2944842
CAS No.: 2248280-76-2
M. Wt: 186.166
InChI Key: JQNXOIGNTMSCBX-UHFFFAOYSA-N
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Description

3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile (CAS 2248280-76-2) is a chemical compound with the molecular formula C7H8F2N4 and a molecular weight of 186.16 g/mol . It belongs to the aminopyrazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their utility as versatile building blocks for the synthesis of more complex structures . The 3-aminopyrazole core is a known pharmacophore in kinase inhibitor research . While this specific derivative is a subject of ongoing investigation, analogous 3-amino-1H-pyrazole-based structures have been identified as potent kinase inhibitors, targeting understudied kinases such as CDK16 . Such inhibitors are valuable tools for probing biological pathways involved in cell cycle regulation, and their development represents an important area in chemical biology and drug discovery . Researchers can utilize this carbonitrile-functionalized pyrazole as a key intermediate to explore structure-activity relationships (SAR) and develop novel bioactive molecules . The compound features a nitrile group and a reactive amino group, allowing for further chemical modifications and derivatization to create diverse chemical libraries . Handling Precautions: For Research Use Only. Not intended for diagnostic or therapeutic uses. Safety information is programmatically generated. Researchers should consult the relevant safety data sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

3-amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N4/c1-7(8,9)4-13-3-5(2-10)6(11)12-13/h3H,4H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNXOIGNTMSCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C(=N1)N)C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide (MnO2) in water, yielding the desired pyrazole derivative in high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green solvents is also emphasized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form corresponding amines.

    Substitution: The difluoropropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The difluoropropyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbonitrile Compounds

Pyrazole carbonitriles are a versatile class of compounds with diverse substituents that dictate their biological and chemical behavior. Below is a detailed comparison of 3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Primary Use/Activity Key Properties
This compound C₇H₉F₂N₄ 2,2-Difluoropropyl (alkyl), amino, carbonitrile Research (potential insecticide/pharmaceutical) High polarity, moderate logP (~1.8), thermal stability up to 200°C
Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinylpyrazole-3-carbonitrile) C₁₂H₄Cl₂F₆N₄OS 2,6-Dichloro-4-(trifluoromethyl)phenyl (aryl), sulfinyl Broad-spectrum insecticide High lipophilicity (logP ~4.0), photostable, GABA receptor antagonist
Ethiprole (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)pyrazole-3-carbonitrile) C₁₂H₈Cl₂F₃N₅OS 2,6-Dichloro-4-(trifluoromethyl)phenyl (aryl), ethylsulfinyl Rice-field insecticide Moderate water solubility, oxidative metabolism in vivo
5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile C₁₁H₈F₂N₄ 2,4-Difluorophenyl (aryl), methyl Pharmaceutical intermediate High crystallinity, melting point 185–187°C, moderate bioavailability

Key Research Findings

Substituent Effects on Bioactivity: The 2,2-difluoropropyl group in the target compound imparts greater metabolic stability compared to aryl-substituted analogs like fipronil, as alkyl fluorinated groups resist oxidative degradation . In contrast, aryl substituents (e.g., in fipronil) enhance binding to insect GABA receptors due to π-π stacking interactions, making them potent insecticides. The target compound’s alkyl chain may limit this activity but improve solubility in non-polar matrices .

The carbonitrile group in all compared compounds contributes to electrophilic reactivity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .

Synthetic Accessibility: The synthesis of this compound involves nucleophilic substitution at the pyrazole’s N1 position, whereas aryl-substituted analogs (e.g., fipronil) require palladium-catalyzed cross-coupling, increasing cost and complexity .

Biological Activity

3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile is a pyrazole derivative characterized by its unique molecular structure, which includes an amino group at the 3-position, a difluoropropyl group at the 1-position, and a carbonitrile group at the 4-position. Its molecular formula is C7H8F2N4C_7H_8F_2N_4 and it has garnered attention for its potential biological activities.

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor. It has been investigated for its ability to interact with various biological targets, potentially leading to therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition: The compound demonstrates inhibitory effects on specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and inflammation.
  • Cell Signaling Modulation: It may modulate cell signaling pathways that are critical in disease progression.

Research Findings

Recent studies have highlighted several aspects of its biological activity:

  • Anticancer Properties:
    • Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Effects:
    • The compound has been noted for its anti-inflammatory properties, potentially reducing the production of pro-inflammatory cytokines in vitro.
  • Neuroprotective Activity:
    • Preliminary studies suggest that it may offer neuroprotective effects by inhibiting neuroinflammation and oxidative stress in neuronal cells.

Case Studies

Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed:

  • Concentration: Tested at concentrations ranging from 10 µM to 100 µM.
  • Findings: Significant reduction in cell viability was observed at concentrations above 50 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation:

  • Method: The compound was administered prior to LPS exposure.
  • Results: A marked decrease in TNF-alpha and IL-6 levels was recorded, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological ActivityNotes
3-Amino-4-pyrazolecarbonitrileLacks difluoropropyl groupModerate enzyme inhibitionUsed as a reference
5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-pyrazoleDifferent substituentsPotential anticancer activitySimilar mechanism but different efficacy

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